Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)

82-88-2 structure
商品名:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine 化学的及び物理的性質
名前と識別子
-
- phenindamine
- 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
- 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
- Phenindamine [INN:BAN]
- 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- 5-20-08-00420 (Beilstein Handbook Reference)
- Phenindiamine
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
- 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
- PDSP1_000151
- PDSP2_000150
- UNII-772BQ8KSST
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
- DB01619
- CS-0017474
- CHEBI:8065
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
- DTXSID0023452
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
- Q6583284
- NCGC00532494-01
- BRN 0221083
- PHENINDAMINE [VANDF]
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
- PHENINDAMINE [MI]
- NS00038226
- 5503-08-2
- L001053
- 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
- SCHEMBL29502
- Thephorin
- Fenindamina
- EINECS 201-443-4
- Phenindaminum [INN-Latin]
- 772BQ8KSST
- NU-1504
- 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
- HY-A0149
- EN300-18563900
- 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- PHENINDAMINE [WHO-DD]
- 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
- Phenindamine (INN)
- D08353
- Phenindaminum
- ISFHAYSTHMVOJR-UHFFFAOYSA-N
- CHEMBL278398
- BDBM50089147
- NU 1504
- PHENINDAMINE [INN]
- Fenindamina [INN-Spanish]
- C07790
- 82-88-2
- Phenindamine hydrochloride
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
-
- インチ: InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
- InChIKey: ISFHAYSTHMVOJR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C2C3=CC=CC=C3C3CCN(CC2=3)C)C=C1
計算された属性
- せいみつぶんしりょう: 411.168188
- どういたいしつりょう: 411.168188
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 524
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.17
- ゆうかいてん: 90-91°
- ふってん: 416.5°C at 760 mmHg
- フラッシュポイント: 183°C
- 屈折率: 1.652
- PSA: 3.24000
- LogP: 3.85910
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563900-0.05g |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine |
82-88-2 | 0.05g |
$2755.0 | 2023-09-18 |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine 関連文献
-
Lemu Girma Beka,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv. 2019 9 32338
-
2. The structure of N-methyltrichlorophosphinimine dimerLaurence G. Hoard,Robert A. Jacobson J. Chem. Soc. A 1966 1203
-
3. Hydrogenations with palladium precipitated in the presence of the substrateA. Ca?as-Rodriguez J. Chem. Soc. Perkin Trans. 1 1972 554
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 523
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
